Cas no 210169-40-7 ((S)-Dtbm-segphos)
(S)-Dtbm-segphos Chemical and Physical Properties
Names and Identifiers
-
- Phosphine,[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-
- (S)-(+)-DTBM-SEGPHOS®
- (S)-(+)-DTBM-SEGPHOS(regR)
- (S)-(+)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole
- (S)-(+)-dtbm-segphos
- (S)-(+)-DTBM-SEGPHOS(regR) (S)-(+)-DTBM-SEGPHOS®
- (S)-DTBM-SEGPHOS
- Phosphine,[(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[bis[3,5-bis(1,1-dimethylethyl)-4-meth...
- (S)-(+)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- (S)-(+)-4,4'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-3,3'-bi(1,2-methylenedioxybenzene)
- (R)-DTBM-SEGPHOS
- 5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
- dtbm-segphos
- (R)-DTBM-SEGPHOS®
- (S)-DTBM-SEGPHOS®
- (R)-DTBM-SEGPHOS(R)
- ZNORAFJUESSLTM-UHFFFAOYSA-N
- (R)-(-)-DTBM-SEGPHOS(regR)
- D4501
- D
- (R)-(-)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- (S)-5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
- AKOS015903074
- SCHEMBL28341
- (4-{5-[BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHANYL]-2H-1,3-BENZODIOXOL-4-YL}-2H-1,3-BENZODIOXOL-5-YL)BIS(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL)PHOSPHANE
- (R)-(-)-4,4'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-3,3'-bi(1,2-methylenedioxybenzene)
- (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-dtbm-segphos
- D4500
- AT25818
- (R)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
- (S)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- (S)-DTBM-SEGPHOS(R), >=94%
- 210169-40-7
- J-013770
- 638196-78-8
- (S)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-4,4'-bibenzo[d][1,3]dioxole
- (R)-(-)-DTBM-SEGPHOS
- (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- MFCD09753003
- SY074110
- AS-74995
- 5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- C74H100O8P2
- [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
- 566940-03-2
- AT25814
- (R)-(-)-DTBM-SEGPHOS; (R)-DBTM-SEGPHOS
- SY068562
- (S)-5,5 inverted exclamation mark -Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4 inverted exclamation mark -bibenzo[d][1,3]dioxole
- (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- Phosphine, 1,1'-(4S)-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-
- (R)-5,5 inverted exclamation mark -Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4 inverted exclamation mark -bibenzo[d][1,3]dioxole
- (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole
- (S)-Dtbm-segphos
-
- MDL: MFCD09753003
- Inchi: 1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3
- InChI Key: ZNORAFJUESSLTM-UHFFFAOYSA-N
- SMILES: P(C1=CC=C2C(=C1C1=C3C(=CC=C1P(C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)OCO3)OCO2)(C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C)C1C=C(C(=C(C=1)C(C)(C)C)OC)C(C)(C)C
Computed Properties
- Exact Mass: 1178.69000
- Monoisotopic Mass: 1178.68934414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 84
- Rotatable Bond Count: 19
- Complexity: 1750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3
- Topological Polar Surface Area: 73.8
Experimental Properties
- Color/Form: Not available
- Melting Point: 126-128°C
- Solubility: Insuluble (2.7E-6 g/L) (25 ºC),
- PSA: 101.02000
- LogP: 16.74180
- Solubility: Not available
(S)-Dtbm-segphos Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
(S)-Dtbm-segphos Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4500-1G |
(S)-(+)-DTBM-SEGPHOS® |
210169-40-7 | >99.0%(HPLC) | 1g |
¥1420.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023561-1g |
(S)-Dtbm-segphos |
210169-40-7 | 98% | 1g |
¥471 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023561-500mg |
(S)-Dtbm-segphos |
210169-40-7 | 98% | 500mg |
¥225 | 2024-05-25 | |
| ChemScence | CS-W020801-250mg |
(S)-DTBM-SEGPHOS |
210169-40-7 | ≥99.0% | 250mg |
$40.0 | 2022-04-27 | |
| ChemScence | CS-W020801-1g |
(S)-DTBM-SEGPHOS |
210169-40-7 | ≥99.0% | 1g |
$145.0 | 2022-04-27 | |
| ChemScence | CS-W020801-2500mg |
(S)-DTBM-SEGPHOS |
210169-40-7 | ≥99.0% | 2500mg |
$346.0 | 2021-09-02 | |
| ChemScence | CS-W020801-5g |
(S)-DTBM-SEGPHOS |
210169-40-7 | ≥99.0% | 5g |
$658.0 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S807818-1g |
( |
210169-40-7 | 98% | 1g |
¥1,349.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 692980-50MG |
(S)-DTBM-SEGPHOS? |
210169-40-7 | ≥94% | 50MG |
¥238.36 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 692980-100MG |
(<I>S</I>)-DTBM-SEGPHOS<SUP>®</SUP> |
210169-40-7 | 100mg |
¥264.1 | 2023-11-28 |
(S)-Dtbm-segphos Suppliers
(S)-Dtbm-segphos Related Literature
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Wanli Zhang,Shengming Ma Chem. Commun. 2018 54 6064
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Sundaravel Vivek Kumar,Andy Yen,Mark Lautens,Patrick J. Guiry Chem. Soc. Rev. 2021 50 3013
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Xiaodong Gu,Ling Meng,Mingliang Li,Jun (Joelle) Wang Org. Chem. Front. 2021 8 1563
Additional information on (S)-Dtbm-segphos
Comprehensive Guide to (S)-Dtbm-segphos (CAS No. 210169-40-7): Properties, Applications, and Industry Insights
In the realm of asymmetric catalysis and chiral ligand design, (S)-Dtbm-segphos (CAS No. 210169-40-7) stands out as a highly efficient and versatile ligand. This compound, a derivative of the segphos family, is renowned for its ability to induce enantioselectivity in various organic transformations. Researchers and industries increasingly seek chiral ligands like (S)-Dtbm-segphos to optimize pharmaceutical synthesis, agrochemical production, and fine chemical manufacturing. Its unique steric and electronic properties make it indispensable in modern catalytic asymmetric reactions.
The growing demand for enantiopure compounds has propelled (S)-Dtbm-segphos into the spotlight. With CAS No. 210169-40-7, this ligand is often paired with transition metals such as rhodium, palladium, or ruthenium to facilitate high-yield, stereoselective reactions. A trending topic in organic chemistry forums revolves around its role in C-H activation and cross-coupling reactions, which are critical for streamlining drug discovery pipelines. Users frequently search for "best chiral ligands for asymmetric hydrogenation" or "how to improve enantiomeric excess with segphos derivatives," highlighting the compound's relevance.
From a structural perspective, (S)-Dtbm-segphos features bulky tert-butyl groups (Dtbm) on its phosphine arms, which enhance steric hindrance and control substrate approach during catalysis. This design is pivotal for achieving high enantioselectivity in reactions like hydrogenation, allylic alkylation, and conjugate additions. Recent publications emphasize its utility in synthesizing bioactive molecules, addressing queries such as "applications of (S)-Dtbm-segphos in API synthesis" or "comparison of segphos vs. binap ligands."
Beyond academia, industries leverage (S)-Dtbm-segphos (CAS No. 210169-40-7) to meet stringent regulatory standards for chiral drugs. The ligand's compatibility with green chemistry principles—enabling fewer reaction steps and reduced waste—aligns with the global push for sustainable synthesis. Searches for "eco-friendly asymmetric catalysis" or "cost-effective chiral ligands" underscore its economic and environmental advantages.
In summary, (S)-Dtbm-segphos remains a cornerstone in asymmetric synthesis, driven by its robust performance and adaptability. Whether addressing "scalable chiral ligand solutions" or "latest advances in phosphine ligands," this compound continues to shape the future of enantioselective catalysis. Its CAS No. 210169-40-7 serves as a key identifier for researchers sourcing high-purity materials to innovate across chemical and pharmaceutical domains.
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